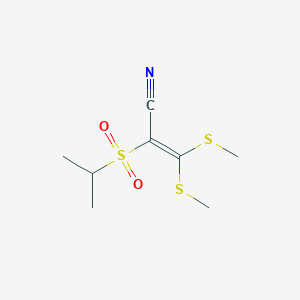![molecular formula C9H6F4O B070170 Ethanon, 2-Fluor-1-[4-(Trifluormethyl)phenyl]- (9CI) CAS No. 186297-56-3](/img/structure/B70170.png)
Ethanon, 2-Fluor-1-[4-(Trifluormethyl)phenyl]- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a phenyl ring, with an ethanone moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the biological activity and potential therapeutic applications of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is an important aspect of pharmacology . Factors such as temperature, pH, and the presence of other molecules can significantly affect the activity of a compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) typically involves the oxidation of 2-fluoro-4-(trifluoromethyl)ethylbenzene. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of catalysts and advanced purification techniques further enhances the yield and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Trifluoromethylacetophenone: Similar structure but lacks the fluoro group.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a ketone group.
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol: The ketone group is reduced to an alcohol.
Uniqueness
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties such as high electronegativity, stability, and lipophilicity. These properties make it particularly valuable in the synthesis of pharmaceuticals and specialty chemicals .
Eigenschaften
IUPAC Name |
2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXTWIBVCMHTSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623096 |
Source


|
| Record name | 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186297-56-3 |
Source


|
| Record name | 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)

![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)







